molecular formula C24H39NO12 B610277 Propargyl-PEG8-NHS ester CAS No. 2182601-74-5

Propargyl-PEG8-NHS ester

Cat. No. B610277
M. Wt: 533.57
InChI Key: JIDDIPSVOZPCSA-UHFFFAOYSA-N
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Description

Propargyl-PEG8-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . It is an amine reactive reagent used for derivatizing peptides, antibodies, and amine coated surfaces . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The synthesis of Propargyl-PEG8-NHS ester involves gold-catalyzed reactions of propargyl esters . These reactions proceed through initial coordination of the triple bond to the carbophilic catalyst followed by [1,2]-acyloxy rearrangement .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG8-NHS ester is C24H39NO12 . It has a molecular weight of 533.57 g/mol .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG8-NHS ester can react with azide-containing biomolecules in Click Chemistry reactions . Copper is needed as a catalyst for these reactions .


Physical And Chemical Properties Analysis

Propargyl-PEG8-NHS ester has a boiling point of 593.4±60.0 °C and a density of 1.21±0.1 g/cm3 . It is soluble in DCM .

Scientific Research Applications

Propargyl-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It’s also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Here are some applications:

  • Bioconjugation in Biomedical Research

    • Propargyl-PEG8-NHS ester is widely used in bioconjugation with antibodies (ADC), proteins, peptides, and other molecules . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
    • This enables the selective delivery of drugs to specific tissues or cells, potentially reducing off-target effects and improving therapeutic efficacy .
  • Conjugation to Streptavidin in Biochemistry

    • Propargyl-PEG8-NHS ester can be conjugated to Streptavidin . This conjugation can be used in various biochemical assays that utilize the strong binding of biotin and streptavidin .
  • Synthesis of PROTAC Molecules

    • Propargyl-PEG8-NHS ester can be used to synthesize a range of PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
    • This has potential applications in drug discovery and development, particularly for diseases caused by harmful proteins .
  • Click Chemistry Reactions

    • Propargyl-PEG8-NHS ester contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
    • This is a type of click chemistry reaction, which are reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
  • Labeling or Modifying Biomolecules

    • Propargyl-PEG8-NHS ester is useful for labeling or modifying biomolecules for various applications, including imaging and diagnostics .
    • This can help researchers track the movement and interactions of these biomolecules within a biological system .
  • Derivatizing Peptides, Antibodies, Amine Coated Surfaces

    • This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc .
    • The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
  • Conjugation of Therapeutic Molecules

    • Propargyl-PEG8-NHS ester can be used to conjugate therapeutic molecules or drugs to proteins or peptides . This enables the selective delivery of drugs to specific tissues or cells, potentially reducing off-target effects and improving therapeutic efficacy .
  • Derivatizing Peptides, Antibodies, Amine Coated Surfaces

    • This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
  • Labeling or Modifying Biomolecules

    • Propargyl-PEG8-NHS ester is useful for labeling or modifying biomolecules for various applications, including imaging and diagnostics . This can help researchers track the movement and interactions of these biomolecules within a biological system .
  • Synthesis of a Range of PROTAC Molecules

    • It can be used to synthesize a range of PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
  • Cleavable ADC Linker

    • Propargyl-PEG8-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver a cytotoxic drug directly to cancer cells via a specific antibody .
  • Click Chemistry Reagent

    • Propargyl-PEG8-NHS ester is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Safety And Hazards

Propargyl-PEG8-NHS ester is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO12/c1-2-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-24(28)37-25-22(26)3-4-23(25)27/h1H,3-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFLYBWAOVXONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131588
Record name 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG8-NHS ester

CAS RN

2182601-74-5
Record name 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2182601-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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